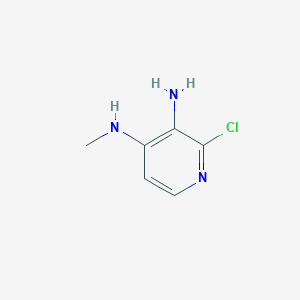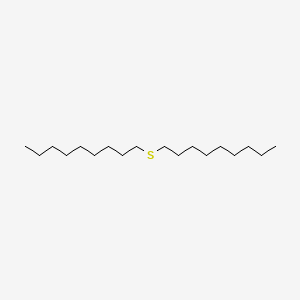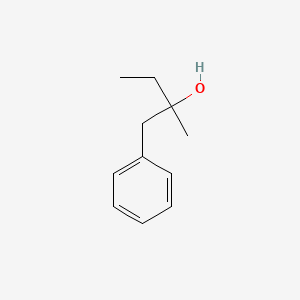
2-Methyl-1-phenylbutan-2-ol
説明
“2-Methyl-1-phenylbutan-2-ol” is a chemical compound with the molecular formula C11H16O . It has a molecular weight of 164.25 .
Synthesis Analysis
The synthesis of “2-Methyl-1-phenylbutan-2-ol” can be achieved through various methods. One approach involves the dehydration of a similar alcohol, "3-methyl-1-phenylbutan-2-ol" . Another method involves the use of genetically modified E. coli to produce “2-Methyl-1-butanol” from glucose .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-phenylbutan-2-ol” consists of a total of 28 bonds. There are 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .
Chemical Reactions Analysis
The dehydration of “3-methyl-1-phenylbutan-2-ol”, a similar alcohol, has been studied. The reaction forms a stable benzyl secondary carbocation, which then forms a more substituted alkene . This reaction follows Zaitsev’s rule, which states that the more substituted alkene is preferred .
科学的研究の応用
Fragrance Ingredient Applications
- Fragrance Material Review : 2-Methyl-1-phenylbutan-2-ol is used as a fragrance ingredient. It is part of the Aryl Alkyl Alcohols (AAA) group, which are diverse fragrance ingredients that include primary, secondary, and tertiary alkyl alcohols bonded to an aryl group. Detailed toxicology and dermatology reviews related to this fragrance ingredient are available, highlighting its use and safety in fragrances (Scognamiglio et al., 2012).
Chemical Synthesis and Stereochemistry
Photolysis Studies : The stereochemistry of diastereoisomeric compounds related to 2-Methyl-1-phenylbutan-2-ol, such as 2-methyl-1-phenylbut-3-en-1-ols, has been established through studies on photolysis. These studies provide insights into the stereochemical behavior and cyclization of related compounds (Coxon & Hii, 1977).
Lipase-Mediated Resolution : The efficiency and selectivity of lipase-mediated resolution of 2-phenylalkanols, including derivatives of 2-Methyl-1-phenylbutan-2-ol, are affected by the steric properties of the acyl group. This research has implications for the synthesis of stereoisomers and understanding enzymatic reactions (Foley et al., 2017).
Biofuel Production
- Biofuel Development : In the context of biofuel production, research on 2-methylpropan-1-ol, a compound structurally similar to 2-Methyl-1-phenylbutan-2-ol, has shown that engineering certain enzymes like ketol-acid reductoisomerase and alcohol dehydrogenase can enable efficient biofuel production under anaerobic conditions. This is relevant for the development of sustainable energy sources (Bastian et al., 2011).
Corrosion Inhibition
- Corrosion Inhibitors : Schiff base ligands, including derivatives of 2-Methyl-1-phenylbutan-2-ol, have been studied for their effectiveness as corrosion inhibitors. These compounds are significant for protecting metals like steel in acidic environments (Erami et al., 2015).
Pharmaceutical and Chemical Research
- Chiral Molecules Studies : The analysis of vibrational circular dichroism (VCD) spectra of molecules structurally related to 2-Methyl-1-phenylbutan-2-ol, such as 3-methyl-1-(methyldiphenlsilyl)-1-phenylbutan-1-ol, is essential for understanding the Brook rearrangement of tertiary benzylic α-hydroxylsilanes. This research aids in understanding the structural dynamics of chiral molecules (Xia et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-methyl-1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-11(2,12)9-10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZBYXCNXOPJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032956 | |
| Record name | 2-Methyl-1-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-phenylbutan-2-ol | |
CAS RN |
772-46-3 | |
| Record name | α-Ethyl-α-methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=772-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl alcohol, alpha-ethyl-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 772-46-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-phenylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




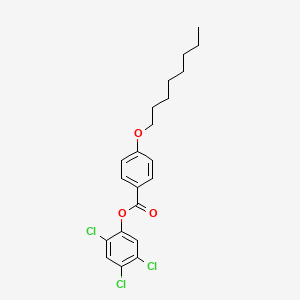
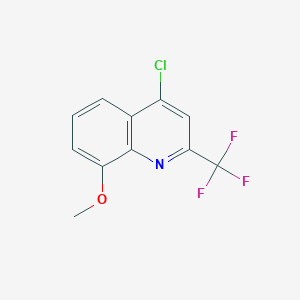
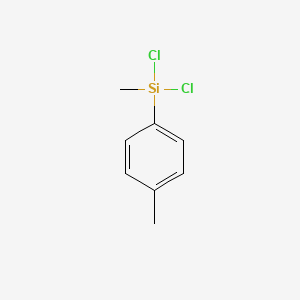
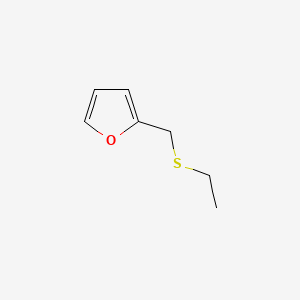

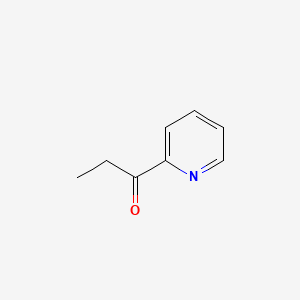
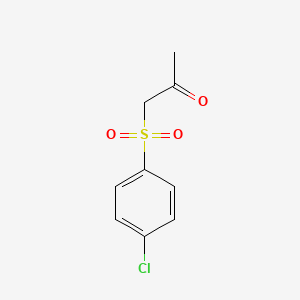
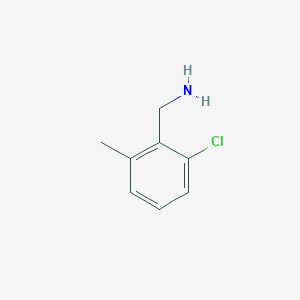

![[(2R)-2-acetyloxy-3-ethoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1584178.png)
